molecular formula C16H18FN3O3 B8316028 7-(3-Aminopropylamino)-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid

7-(3-Aminopropylamino)-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid

Cat. No. B8316028
M. Wt: 319.33 g/mol
InChI Key: ALLLWXZMJRCXKI-UHFFFAOYSA-N
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Patent
US07202221B2

Procedure details

A solution of intermediate 12 (100 mg) in 10% TFA/DCM (1 mL) was stirred at room temperature for 2 h. The solvent was partially evaporated under reduced pressure. For five times the residual was diluted in DCM (2 mL) and concentrated under reduced pressure. Final solvent evaporation afforded the title compound (103.4 mg).
Name
intermediate 12
Quantity
100 mg
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][CH2:10][CH2:11][NH:12][C:13]1[CH:22]=[C:21]2[C:16]([C:17](=[O:29])[C:18]([C:26]([OH:28])=[O:27])=[CH:19][N:20]2[CH:23]2[CH2:25][CH2:24]2)=[CH:15][C:14]=1[F:30])=O)(C)(C)C>C(O)(C(F)(F)F)=O.C(Cl)Cl>[NH2:8][CH2:9][CH2:10][CH2:11][NH:12][C:13]1[CH:22]=[C:21]2[C:16]([C:17](=[O:29])[C:18]([C:26]([OH:28])=[O:27])=[CH:19][N:20]2[CH:23]2[CH2:24][CH2:25]2)=[CH:15][C:14]=1[F:30] |f:1.2|

Inputs

Step One
Name
intermediate 12
Quantity
100 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCCNC1=C(C=C2C(C(=CN(C2=C1)C1CC1)C(=O)O)=O)F
Name
TFA DCM
Quantity
1 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was partially evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
For five times the residual was diluted in DCM (2 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Final solvent evaporation

Outcomes

Product
Name
Type
product
Smiles
NCCCNC1=C(C=C2C(C(=CN(C2=C1)C1CC1)C(=O)O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 103.4 mg
YIELD: CALCULATEDPERCENTYIELD 135.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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